N-Decanoyl-N-methylglucamine

Membrane Protein Solubilization Detergent Screening Structural Biology

Membrane protein researchers frequently face protein denaturation and aggregation during solubilization. MEGA-10 (N-Decanoyl-N-methylglucamine), a nonionic dialyzable detergent with a CMC of 6-7 mM, addresses this by enabling efficient membrane protein extraction at low concentrations without compromising native conformation. • 10.7-fold lower CMC than MEGA-8, minimizing total detergent load for fragile protein complexes • Validated 27% solubilization efficiency at 1:12 detergent-to-protein ratio for immunoassay development • Synergistic in mixed micelle systems with SDS or CHAPS for enhanced surface activity • ≥98% purity (GC), consistent supply with global shipping

Molecular Formula C17H35NO6
Molecular Weight 349.5 g/mol
Cat. No. B1240394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decanoyl-N-methylglucamine
Synonymsdecanoyl-N-methylglucamide
MEGA-10
Molecular FormulaC17H35NO6
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3
InChIKeyUMWKZHPREXJQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MEGA-10 Procurement Guide: Key Differentiators


N-Decanoyl-N-methylglucamine (CAS 85261-20-7), commonly designated MEGA-10, is a nonionic surfactant belonging to the N-acyl-N-methylglucamide (MEGA-n) homologous series [1]. This compound is characterized by a C10 decanoyl hydrophobic chain linked to an N-methylglucamine headgroup, conferring a molecular weight of 349.46 g/mol and a critical micelle concentration (CMC) of 6–7 mM at 20–25°C . MEGA-10 is widely utilized as a non-denaturing, dialyzable detergent for the solubilization, stabilization, and crystallization of integral membrane proteins [2].

Workflow Membrane protein solubilization, stabilization, and crystallization
Selection Context Non-denaturing, dialyzable nonionic detergent with low CMC for efficient micellization
Format Fit Compatible with aqueous buffers; suitable for mixed micelle systems and ELISA workflows

Why MEGA-10 Cannot Be Substituted with Shorter-Chain Analogs


Generic substitution within the MEGA-n series is not scientifically defensible due to the profound impact of acyl chain length on micellization thermodynamics, membrane fluidity perturbation, and protein complex stability [1]. The C10 chain of MEGA-10 confers a significantly lower CMC and greater hydrophobic binding capacity than its C8 and C9 counterparts, directly influencing solubilization efficiency and the integrity of membrane protein–detergent complexes [2]. Furthermore, blending studies reveal that the synergistic potential with other surfactants, such as SDS or CHAPS, scales directly with chain length, making MEGA-10 a distinct and non-interchangeable component in mixed micelle systems [3]. These quantitative differences directly translate to divergent experimental outcomes in protein extraction, crystallization trials, and downstream activity assays [4].

Acyl Chain Length
Shorter-chain analogs (MEGA-8, MEGA-9) exhibit higher CMCs and weaker hydrophobic binding, which may reduce solubilization efficiency and protein complex stability.
Mixed Micelle Synergism
The extent of synergism with SDS or CHAPS scales with chain length; MEGA-10 provides a distinct thermodynamic profile that shorter analogs may not replicate.
Experimental Outcome Variability
Substituting with MEGA-8 or MEGA-9 may alter membrane protein extraction yields, crystallization trial results, and downstream activity assay readouts.

Quantitative Evidence: MEGA-10 vs. Close Analogs


Critical Micelle Concentration Comparison

At 25°C in aqueous buffer, MEGA-10 exhibits a CMC of 4.8 mM, compared to 16.0 mM for MEGA-9 and 51.3 mM for MEGA-8, as determined by the ANS fluorescent probe method [1]. This represents a 10.7-fold lower CMC than MEGA-8 and a 3.3-fold lower CMC than MEGA-9, indicating a significantly stronger driving force for micelle formation and enhanced hydrophobic sequestration capacity.

CMC Comparison
Head-to-head
4.8 mM (MEGA-10) vs 16.0 mM (MEGA-9), 51.3 mM (MEGA-8)
Supports low-concentration solubilization selection
CMC determined at 25°C by ANS probe; may vary with buffer conditions
Membrane Protein Solubilization Detergent Screening Structural Biology

Synergism in Mixed Micelle Systems with SDS

In mixed surfactant systems with SDS at 30°C, the extent of synergism in surface tension reduction increased in the order of MEGA-8 < MEGA-9 < MEGA-10 [1]. This was quantified by the interaction parameter in micelles (ωR) derived from regular solution theory, demonstrating that MEGA-10 participates in more thermodynamically favorable mixed micelle formation than its shorter-chain analogs.

Synergism Rank
Head-to-head
MEGA-10 > MEGA-9 > MEGA-8 in surface tension reduction with SDS
Reports ranking for mixed-micelle formulation selection
Based on ωR interaction parameter; data to verify under specific experimental conditions
Mixed Micelle Systems Surface Tension Reduction Formulation Science

Membrane Protein Solubilization Efficiency in ELISA

In a validated enzyme-linked immunosorbent assay (ELISA) for platelet antibody detection, MEGA-10 achieved a solubilization efficiency of 27% at a detergent-to-protein ratio of 1:12, enabling the quantitative recovery of immunologically functional platelet membrane glycoproteins GPIb, GPIIb, and GPIIb/IIIa [1]. The solubilized antigens remained stable and reactive after 100 days of storage at 4°C on nitrocellulose discs.

ELISA Solubilization
Supporting evidence
27% yield at detergent/protein 1:12
Provides quantitative benchmark for membrane antigen recovery
Reported in platelet antibody ELISA; stability 100 days at 4°C on nitrocellulose
Immunoassay Development Membrane Antigen Preservation ELISA

Procurement and Application Scenarios


Low-Concentration Membrane Protein Solubilization

Given its CMC of 4.8 mM at 25°C—a 10.7-fold reduction compared to MEGA-8—MEGA-10 is the preferred detergent for solubilizing fragile membrane proteins where minimizing total detergent load is critical [1]. Laboratories requiring efficient micelle formation at lower concentrations to preserve protein integrity and simplify downstream dialysis should select MEGA-10 over shorter-chain MEGA analogs [2].

Mixed Detergent Systems with SDS or CHAPS

For researchers developing mixed micelle systems with anionic (SDS) or zwitterionic (CHAPS) co-surfactants, MEGA-10 provides the greatest extent of synergistic surface tension reduction among the MEGA-n series [1]. This makes it the optimal choice for formulations where enhanced surface activity and micelle stability are required while minimizing total surfactant concentration [2].

ELISA-Based Detection of Membrane Antigens

In immunoassay development requiring solubilization and immobilization of native membrane antigens, MEGA-10 offers a validated protocol achieving 27% solubilization efficiency at a 1:12 detergent-to-protein ratio, with long-term antigen stability on nitrocellulose supports [1]. This makes MEGA-10 a justified procurement choice for clinical and research laboratories developing platelet antibody detection assays or similar ELISA platforms.

Application
Selection Property
Validation Focus
Low-concentration membrane protein solubilization
Low CMC for minimal detergent load
Micellization efficiency and protein integrity
Mixed detergent systems with SDS or CHAPS
Enhanced synergism in surface tension reduction
Mixed micelle formation and surface activity
ELISA-based membrane antigen detection
Validated solubilization protocol with antigen stability
Antigen recovery and long-term nitrocellulose stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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